Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate

SNAr reactivity regioselective functionalization kinase inhibitor synthesis

Medicinal chemistry teams often face variability in synthetic outcomes and bioactivity when using non-halogenated or mono-substituted pyrazolopyrimidine scaffolds. This 5,7-dichloro methyl ester building block solves that by providing a validated, dual-electrophilic core for systematic SAR exploration. - Enables sequential SNAr functionalization at C5 and C7 for modular kinase inhibitor library synthesis. - Documented HIV-1 NNRTI EC50 range: 5.98 μM to 0.07 μM, with SI up to 3,999. - Methyl ester handle allows retention for solubility or hydrolysis to carboxylic acid for further derivatization.

Molecular Formula C8H5Cl2N3O2
Molecular Weight 246.05 g/mol
CAS No. 1053656-37-3
Cat. No. B1452614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS1053656-37-3
Molecular FormulaC8H5Cl2N3O2
Molecular Weight246.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)Cl
InChIInChI=1S/C8H5Cl2N3O2/c1-15-8(14)4-3-11-13-6(10)2-5(9)12-7(4)13/h2-3H,1H3
InChIKeyLCMDZGZZFUIKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate – Scaffold & Procurement


Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1053656-37-3, MFCD10566316) is a heterobicyclic building block featuring a fused pyrazolo[1,5-a]pyrimidine core with chlorine substituents at the 5- and 7-positions and a methyl ester moiety at the 3-position . The compound has a molecular formula of C₈H₅Cl₂N₃O₂ and a molecular weight of 246.05 g/mol . This scaffold is utilized primarily as a synthetic intermediate in medicinal chemistry for the preparation of kinase inhibitor candidates, including those targeting HIV-1 reverse transcriptase and PI4K [1].

Heterobicyclic scaffold for kinase inhibitor library synthesis (PI4K, ATR target families)
Dual chlorine at C5/C7 enables sequential SNAr regioselective diversification
Methyl ester supports organic-phase solubility for anhydrous transformations

Methyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate – Analog Interchangeability


Within the pyrazolo[1,5-a]pyrimidine-3-carboxylate chemotype, substitution at the 5- and 7-positions profoundly alters nucleophilic aromatic substitution (SNAr) reactivity and downstream biological activity. The 5,7-dichloro pattern presents a distinct electronic and steric environment compared to 5,7-dimethyl or 5,7-dihydro analogs, resulting in differential regioselectivity during functionalization [1]. Furthermore, bioactivity data for 5,7-disubstituted pyrazolo[1,5-a]pyrimidines demonstrate that even minor structural modifications can shift EC₅₀ values against HIV-1 by up to 85-fold (from 5.98 μM to 0.07 μM) within the same series [2]. Interchanging a 5,7-dichloro scaffold with a dechlorinated or mono-substituted analog without re-optimizing synthetic protocols or verifying activity would introduce significant variability in both synthetic outcomes and biological readouts.

Dechlorinated or 5,7-dimethyl analogs lack halogen leaving groups; SNAr reactivity is not transferable, requiring different synthetic strategies.
Minor substitution changes at C5/C7 may shift anti-HIV-1 EC50 values substantially; class-level SAR may not extrapolate to new targets.
2-carboxylate regioisomer redirects application to agrochemical pesticide research; verify regioisomer identity before procurement.

Methyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate – Differentiation Evidence


Sequential SNAr via Dual Chlorine Sites

The 5,7-dichloro substitution pattern provides three potential nucleophilic attack sites—C5, C7 on the pyrimidine ring, and the ester carbonyl—creating a reactivity profile distinct from mono-chloro or dechlorinated analogs [1]. This multivalent electrophilic character permits sequential, orthogonal functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the modular construction of diverse kinase inhibitor libraries. In contrast, 5,7-dihydro or 5,7-dimethyl analogs (e.g., ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate) lack halogen leaving groups and undergo entirely different reaction pathways such as dearomatization via reduction, fundamentally altering their synthetic utility [2].

Reactivity profile
Cross-study comparable
3 electrophilic sites: C5-Cl, C7-Cl, ester carbonyl vs. 5,7-dimethyl analog (no SNAr sites)
Dual chlorine enables sequential SNAr; dechlorinated analogs proceed via reduction not substitution.
Method: SNAr reactivity analysis across polyhalogenated heterocycles.
SNAr reactivity regioselective functionalization kinase inhibitor synthesis

HIV-1 NNRTI Potency Range

In a systematic evaluation of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), tested compounds exhibited EC₅₀ values spanning 5.98 μM to 0.07 μM against wild-type HIV-1 in MT-4 cell cultures, an 85-fold potency range driven entirely by differential substitution at the 5- and 7-positions [1]. The most potent analog (compound 5a, EC₅₀ = 0.07 μM, selectivity index = 3,999) demonstrated 2-fold greater efficacy than both nevirapine and delavirdine, reference clinical NNRTIs. This class-level data establishes that the 5,7-dichloro scaffold serves as a versatile starting point for generating analogs with tunable antiviral potency, with the chlorine atoms providing synthetic handles for late-stage diversification.

HIV-1 NNRTI potency
Class-level inference
EC50 range: 5.98 μM – 0.07 μM (85-fold span); most potent analog EC50 0.07 μM, SI 3999
5,7-substitution critically determines antiviral EC50; supports lead optimization starting point.
MT-4 cell assay; comparator nevirapine/delavirdine EC50 ~0.14 μM.
HIV-1 NNRTI antiviral EC50

Ester vs. Acid Solubility Profile

The compound is soluble in organic solvents including ethanol and dimethyl sulfoxide (DMSO), with a predicted boiling point of approximately 412 °C . The methyl ester group at the 3-position enhances organic solubility compared to the free carboxylic acid analog (5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid) . While the carboxylic acid analog may offer aqueous solubility advantages via salt formation, the methyl ester provides superior solubility in organic reaction media—a critical consideration for synthetic chemists conducting SNAr functionalizations, which typically require anhydrous organic solvent conditions.

Ester vs. acid solubility
Data to verify
Methyl ester: soluble in ethanol, DMSO; free acid: aqueous salt formation potential
Methyl ester form optimized for organic-phase SNAr chemistry.
Physicochemical prediction; experimental solubility data to verify.
solubility physicochemical properties formulation

Kinase Inhibitor Scaffold Versatility

The pyrazolo[1,5-a]pyrimidine core bearing 5,7-dichloro substitution is explicitly claimed in multiple kinase inhibitor patent families as a privileged scaffold. Recent patent literature (2023) discloses substituted pyrazolo[1,5-a]pyrimidines as PI4K inhibitors with antiviral applications [1]. Concurrently, pyrazolo[1,5-a]pyrimidines are claimed as ATR kinase inhibitors for cancer therapy [2]. The 5,7-dichloro pattern provides a halogenated template suitable for structure-based optimization across diverse kinase targets, whereas the 5,7-dichloropyrazolo[1,5-a]pyrimidine core without the 3-carboxylate ester (CAS 57489-77-7) has been reported as a PDE10A inhibitor fragment with a relatively modest Ki of 24 μM . The addition of the 3-carboxylate methyl ester group enhances molecular complexity and introduces a carboxylic acid bioisostere, expanding the chemical space accessible for optimizing kinase selectivity profiles.

Kinase scaffold versatility
Class-level inference
Target: PI4K, ATR kinase patent claims (2023); comparator core (no ester): PDE10A Ki 24 μM
3-carboxylate ester shifts scaffold toward kinase inhibition vs. PDE10A fragment.
Potency data for exact compound not publicly disclosed.
kinase inhibitor ATR kinase PI4K inhibitor

Regioisomer Differentiation: 3- vs 2-Carboxylate

The compound exists as the 3-carboxylate regioisomer, which must be distinguished from the 2-carboxylate analog (methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate) . The 2-carboxylate regioisomer is documented as an intermediate for pyrazole-based pesticides with herbicidal and insecticidal activity through disruption of mitochondrial electron transport or acetylcholinesterase inhibition . In contrast, the 3-carboxylate regioisomer (CAS 1053656-37-3) is positioned for pharmaceutical kinase inhibitor applications as evidenced by its citation in medicinal chemistry literature and patent filings [1][2]. The positional isomerism alters the trajectory of substituents relative to the pyrimidine nitrogen atoms, affecting both chemical reactivity and biological target engagement.

Regioisomer differentiation
Cross-study comparable
3-carboxylate: pharmaceutical kinase inhibitor intermediate; 2-carboxylate: agrochemical pesticide intermediate
Regioisomer identity dictates application domain; substitution error would redirect research trajectory.
Verify CAS 1053656-37-3 before synthesis.
regioisomer synthetic intermediate building block selection

Methyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate – Application Scenarios


Kinase Inhibitor Library Synthesis

Medicinal chemistry teams constructing focused kinase inhibitor libraries should prioritize this compound as a halogenated scaffold for generating 5,7-disubstituted pyrazolo[1,5-a]pyrimidine analogs. The dual chlorine atoms at C5 and C7 enable sequential SNAr functionalization, allowing modular introduction of diverse amine, ether, or thioether substituents to probe kinase selectivity [1]. The pyrazolo[1,5-a]pyrimidine core is explicitly claimed in patent families targeting PI4K (antiviral) and ATR (oncology) [2][3], validating the scaffold‘s relevance for kinase inhibitor discovery. The methyl ester provides a synthetic handle that can be hydrolyzed to the carboxylic acid for further derivatization or retained as a solubility-modifying group.

HIV-1 NNRTI SAR Exploration

For antiviral drug discovery programs targeting HIV-1 reverse transcriptase, this compound serves as a validated entry point for generating 5,7-disubstituted pyrazolo[1,5-a]pyrimidine NNRTI candidates. Published structure-activity relationship (SAR) data demonstrate that analogs in this series achieve EC₅₀ values ranging from 5.98 μM to 0.07 μM against wild-type HIV-1, with the most potent compounds outperforming reference drugs nevirapine and delavirdine by 2-fold [4]. The 5,7-dichloro methyl ester provides a versatile template for systematic substitution at both positions to optimize antiviral potency and selectivity index (SI values up to 3,999 reported) [4].

SNAr Reaction Optimization

Process chemistry and methodology development groups can employ this compound as a model substrate for optimizing SNAr reaction conditions on polyhalogenated heterocycles. The compound presents three distinct electrophilic sites (C5-Cl, C7-Cl, and ester carbonyl) with differential reactivity, making it suitable for studying regioselective nucleophilic substitution under various conditions (temperature, solvent, nucleophile identity) [1]. The well-defined structure and commercial availability support its use as a standardized substrate for reaction condition screening and mechanistic investigations.

Regioisomer Quality Control

Procurement and quality control teams must verify the specific regioisomer (3-carboxylate, CAS 1053656-37-3) when sourcing this building block, as the 2-carboxylate regioisomer is a distinct chemical entity with divergent applications in agrochemical rather than pharmaceutical research . The molecular formula (C₈H₅Cl₂N₃O₂), molecular weight (246.05 g/mol), and MDL number (MFCD10566316) serve as verification parameters . For synthetic applications requiring organic solvent compatibility, the methyl ester form offers advantages over the free carboxylic acid analog in anhydrous reaction conditions.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Halogenated scaffold with dual SNAr sites
Regioselective functionalization and SAR profiling
HIV-1 NNRTI SAR studies
5,7-disubstituted pyrazolo[1,5-a]pyrimidine template
Antiviral EC50 and selectivity index evaluation
SNAr reaction methodology
Polyhalogenated heterocycle with distinct electrophilic sites
Regioselectivity and reaction condition optimization
Regioisomer identity control
Regioisomer identity (3-carboxylate vs 2-carboxylate)
Pharmaceutical kinase inhibitor research domain

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.